molecular formula C11H14N2O3S2 B15053145 (R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate

(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate

Cat. No.: B15053145
M. Wt: 286.4 g/mol
InChI Key: HIEQEUCPGZOAAB-FZSMXKCYSA-N
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Description

®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is a derivative of thiazolidine and is characterized by the presence of a nitrile group and a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate typically involves the reaction of thiazolidine-4-carbonitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The nitrile group and the sulfonate moiety play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H14N2O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(4R)-1,3-thiazolidine-4-carbonitrile

InChI

InChI=1S/C7H8O3S.C4H6N2S/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-7-3-6-4/h2-5H,1H3,(H,8,9,10);4,6H,2-3H2/t;4-/m.1/s1

InChI Key

HIEQEUCPGZOAAB-FZSMXKCYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCS1)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCS1)C#N

Origin of Product

United States

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